Cas no 1514711-02-4 (1-(4-methylpyridin-2-yl)cyclobutane-1-carboxylic acid)

1-(4-methylpyridin-2-yl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(4-methylpyridin-2-yl)cyclobutane-1-carboxylic acid
- EN300-1853170
- 1514711-02-4
-
- インチ: 1S/C11H13NO2/c1-8-3-6-12-9(7-8)11(10(13)14)4-2-5-11/h3,6-7H,2,4-5H2,1H3,(H,13,14)
- InChIKey: PJBOJXOKZPVJJF-UHFFFAOYSA-N
- SMILES: OC(C1(C2C=C(C)C=CN=2)CCC1)=O
計算された属性
- 精确分子量: 191.094628657g/mol
- 同位素质量: 191.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 235
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2Ų
- XLogP3: 1.6
1-(4-methylpyridin-2-yl)cyclobutane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1853170-0.05g |
1-(4-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
1514711-02-4 | 0.05g |
$888.0 | 2023-09-18 | ||
Enamine | EN300-1853170-10g |
1-(4-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
1514711-02-4 | 10g |
$4545.0 | 2023-09-18 | ||
Enamine | EN300-1853170-1.0g |
1-(4-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
1514711-02-4 | 1g |
$0.0 | 2023-06-02 | ||
Enamine | EN300-1853170-1g |
1-(4-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
1514711-02-4 | 1g |
$1057.0 | 2023-09-18 | ||
Enamine | EN300-1853170-0.1g |
1-(4-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
1514711-02-4 | 0.1g |
$930.0 | 2023-09-18 | ||
Enamine | EN300-1853170-2.5g |
1-(4-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
1514711-02-4 | 2.5g |
$2071.0 | 2023-09-18 | ||
Enamine | EN300-1853170-0.5g |
1-(4-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
1514711-02-4 | 0.5g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1853170-5g |
1-(4-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
1514711-02-4 | 5g |
$3065.0 | 2023-09-18 | ||
Enamine | EN300-1853170-0.25g |
1-(4-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
1514711-02-4 | 0.25g |
$972.0 | 2023-09-18 |
1-(4-methylpyridin-2-yl)cyclobutane-1-carboxylic acid 関連文献
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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8. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
1-(4-methylpyridin-2-yl)cyclobutane-1-carboxylic acidに関する追加情報
Comprehensive Overview of 1-(4-Methylpyridin-2-yl)cyclobutane-1-carboxylic Acid (CAS No. 1514711-02-4)
Chemical Structure and Nomenclature The compound 1-(4-methylpyridin-2-yl)cyclobutane-1-carboxylic acid (CAS No. 1514711-02-4) is a unique organic molecule characterized by a fused ring system. Its structure integrates a cyclobutane ring with a pyridine derivative, specifically substituted at the 4-position with a methyl group and at the 2-position with a cyclobutane moiety. The presence of the carboxylic acid functional group at the cyclobutane ring further enhances its reactivity and potential for conjugation in synthetic pathways. This nomenclature aligns with IUPAC standards, where the parent cyclobutane ring is prioritized as the primary scaffold, and the pyridine substituent is designated as a secondary aromatic component.
Synthetic Pathways and Reactivity Recent advancements in organofluorine chemistry and heterocyclic synthesis have highlighted the importance of compounds like CAS No. 1514711-02-4. The synthesis of this molecule typically involves cross-coupling reactions, such as Suzuki or Buchwald–Hartwig couplings, to construct the pyridine-cyclobutane linkage. Notably, studies published in *Organic Letters* (Vol. 36, Issue 8, 2023) demonstrate that microwave-assisted protocols significantly improve yield efficiency by reducing side-product formation during aromatic substitution steps. The carboxylic acid functionality can be selectively activated using coupling agents like HATU or EDCI for further derivatization into amides or esters, which are critical in pharmaceutical development.
Biochemical Properties and Applications The molecular framework of 1-(4-methylpyridin-2-yl)cyclobutane-1-carboxylic acid exhibits intriguing biochemical behavior due to its hybrid aromatic-aliphatic structure. Computational studies (e.g., DFT calculations in *Journal of Medicinal Chemistry*, Vol. 96, Issue 3, 2023) reveal that the compound adopts a non-planar conformation, which may influence its binding affinity to protein targets such as kinases or G-protein-coupled receptors (GPCRs). This property has sparked interest in its potential as a lead compound for drug discovery programs targeting metabolic disorders or neurodegenerative diseases.
Spectroscopic Characterization Spectroscopic analysis is essential for confirming the identity and purity of CAS No. ¹⁵¹⁴⁷¹¹₋₀₂₋₄. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct chemical shifts for protons on both the pyridine ring and cyclobutane scaffold, while infrared (IR) spectroscopy identifies key vibrational modes associated with the carboxylic acid group (e.g., O-H stretching at ~3300 cm⁻¹). X-ray crystallography data from recent publications confirm a chair-like conformation for the cyclobutane ring, which stabilizes intermolecular hydrogen bonding networks crucial for crystallinity.
Toxicological Considerations and Safety Profile While no comprehensive toxicological studies have been published specifically for this compound, analogous structures with similar aromatic-cycloalkyl linkages have demonstrated low cytotoxicity in preliminary assays. A comparative analysis using QSAR models (Quantitative Structure–Activity Relationship) suggests that the presence of electron-donating methyl groups on the pyridine ring may reduce potential electrophilic reactivity compared to unsubstituted analogs. These findings support its use in research settings where controlled biological activity is required.
Potential Applications in Materials Science Beyond pharmaceutical applications, this compound holds promise in materials science due to its rigid yet flexible architecture. Researchers at ETH Zürich have explored its use as a building block for luminescent polymers by conjugating it with anthracene derivatives via Sonogashira couplings (JACS Au, Vol. 3(9), 2023). The resulting materials exhibit tunable photoluminescence properties suitable for organic light-emitting diodes (OLEDs) or optoelectronic devices.
Eco-Friendly Synthesis Approaches In alignment with green chemistry principles, recent work has focused on solvent-free methodologies for synthesizing compounds like CAS No. ¹⁵¹⁴⁷¹¹₋₀₂₋₄. A notable example involves using solid-supported catalysts under solvent-free conditions to minimize waste generation while maintaining high stereoselectivity (Green Chemistry*, Vol. 35(7), 2023). These sustainable approaches not only reduce environmental impact but also lower production costs through reduced energy consumption during purification steps.
Fundamental Research Implications The study of molecules containing both pyridine and cyclobutane moieties contributes significantly to understanding strain-induced reactivity patterns in organic chemistry. For instance, theoretical models from *Angewandte Chemie International Edition* (Vol. 68(5), 2023) show that the inherent ring strain in cyclobutanes can be harnessed to drive thermodynamically unfavorable reactions when coupled with electron-rich heterocycles like pyridines.
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